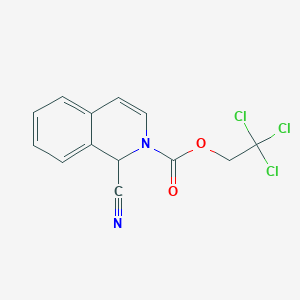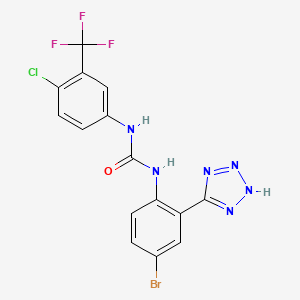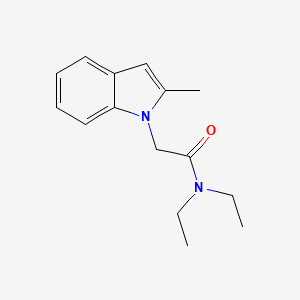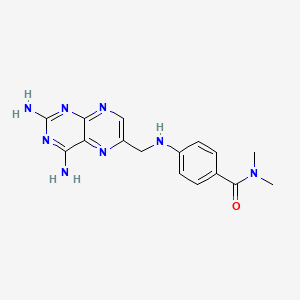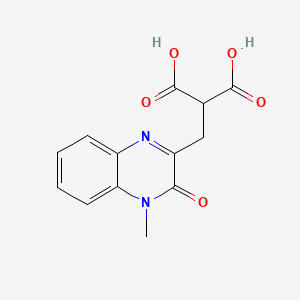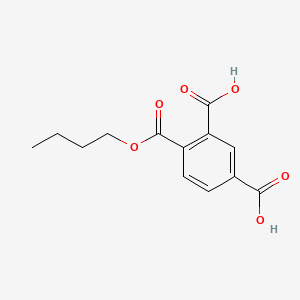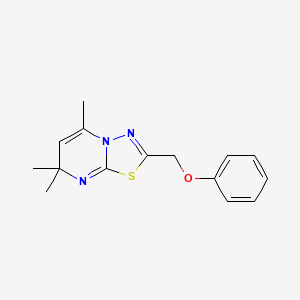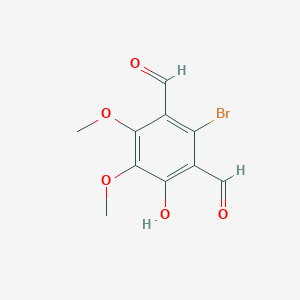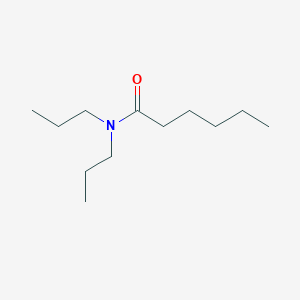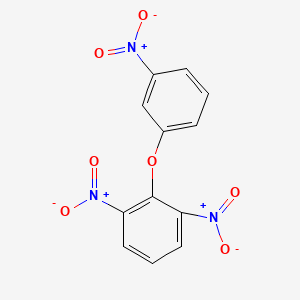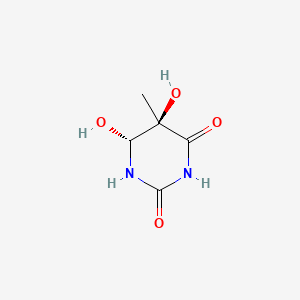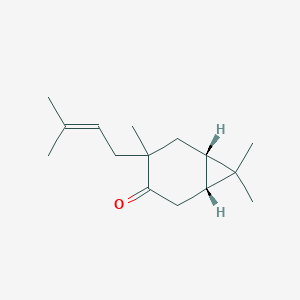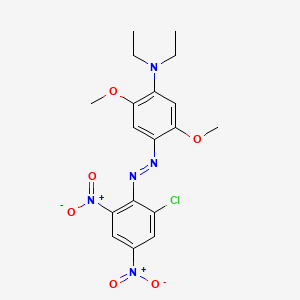
Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- is a complex organic compound known for its vibrant color and unique chemical properties. It is part of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in various industrial applications, particularly as a dye due to its intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of chlorobenzene to produce 2-chloro-4,6-dinitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves coupling the diazonium salt with N,N-diethyl-2,5-dimethoxyaniline under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperature and pH being critical parameters. The use of automated systems allows for precise monitoring and adjustment of these conditions, ensuring optimal production efficiency .
化学反応の分析
Types of Reactions
Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, hydrazines, and various substituted aromatic compounds .
科学的研究の応用
Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the production of colored plastics, textiles, and inks.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and receptors that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and covalent binding to biological macromolecules .
類似化合物との比較
Similar Compounds
Benzenamine, 2-chloro-4,6-dinitro-: Similar in structure but lacks the azo group, resulting in different chemical properties and applications.
Benzenamine, 4-((2,6-dichloro-4-nitrophenyl)azo)-N-(4-nitrophenyl)-: Another azo compound with different substituents, leading to variations in color and reactivity.
Uniqueness
Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its vibrant coloration make it particularly valuable in industrial and research applications .
特性
CAS番号 |
81711-69-5 |
|---|---|
分子式 |
C18H20ClN5O6 |
分子量 |
437.8 g/mol |
IUPAC名 |
4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2,5-dimethoxyaniline |
InChI |
InChI=1S/C18H20ClN5O6/c1-5-22(6-2)14-10-16(29-3)13(9-17(14)30-4)20-21-18-12(19)7-11(23(25)26)8-15(18)24(27)28/h7-10H,5-6H2,1-4H3 |
InChIキー |
KEMVMBHOGQWFSN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(C=C(C(=C1)OC)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



